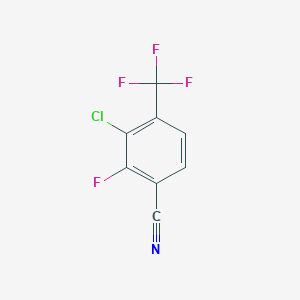
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-2-fluoroaniline with trifluoromethyl iodide in the presence of a base, followed by cyanation to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .
科学的研究の応用
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile
Uniqueness
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzonitrile core. This unique combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
生物活性
3-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H5ClF3N. The trifluoromethyl group (-CF3) is particularly significant due to its electron-withdrawing properties, which can influence the compound's reactivity and interactions with biological targets.
Research indicates that compounds containing trifluoromethyl groups often interact with enzymes and receptors in unique ways. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to certain targets, potentially leading to increased potency in inhibiting specific biological pathways.
Case Study: Antiparasitic Activity
In a study focusing on the optimization of compounds for antimalarial activity, it was found that analogs incorporating trifluoromethyl groups exhibited improved efficacy against Plasmodium falciparum (the malaria-causing parasite). Specifically, one compound demonstrated an EC50 value of 0.010 µM, indicating potent activity against the parasite . This suggests that this compound may similarly exhibit enhanced biological activity due to its structural characteristics.
Biological Activity Data
A summary of biological activity data for similar compounds is presented in Table 1. This data highlights the impact of trifluoromethyl substitutions on biological effectiveness.
| Compound Name | Structure | EC50 (µM) | Other Activities |
|---|---|---|---|
| DSM124 | 3-CF3-4-Cl-Ph | 0.8 ± 0.28 | Inhibits PfDHODH |
| DSM128 | 3-CF3-4-Br-Ph | 0.45 ± 0.07 | Inhibits PfDHODH |
| DSM81 | 3-CF3-4-CN-Ph | 4.9 ± 0.7 | Moderate activity against PbDHODH |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of compounds like this compound is crucial for understanding their therapeutic potential. Studies have shown that compounds with similar structures often exhibit varied metabolic stability, affecting their bioavailability and duration of action in vivo .
For instance, one study indicated that after oral dosing, plasma concentrations of certain analogs were maintained at low micromolar levels for extended periods, suggesting favorable pharmacokinetic properties . Such findings are essential when considering the clinical application of new drugs based on this compound.
特性
CAS番号 |
1807120-42-8 |
|---|---|
分子式 |
C8H2ClF4N |
分子量 |
223.55 g/mol |
IUPAC名 |
3-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF4N/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2H |
InChIキー |
ITSOGIKHCYASFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















